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molecular formula C10H11NO4S B8705056 1-Isopropenyl-4-(methylsulfonyl)-2-nitrobenzene

1-Isopropenyl-4-(methylsulfonyl)-2-nitrobenzene

Cat. No. B8705056
M. Wt: 241.27 g/mol
InChI Key: JZKAVZNTHQRRMS-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 59, starting from 2-bromo-5-methylsulfonylnitrobenzene and isopropenylboronic acid pinacol ester, the title compound was obtained as a brown oil in quantitative yield after purification by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8](/[CH:11]=[CH:12]/C)=[C:7]([N+:14]([O-:16])=[O:15])[CH:6]=1)(=[O:4])=[O:3].Br[C:18]1C=CC(S(C)(=O)=O)=CC=1[N+]([O-])=O.C(B1OC(C)(C)C(C)(C)O1)(C)=C>>[C:11]([C:8]1[CH:9]=[CH:10][C:5]([S:2]([CH3:1])(=[O:3])=[O:4])=[CH:6][C:7]=1[N+:14]([O-:16])=[O:15])([CH3:12])=[CH2:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC(=C(C=C1)\C=C\C)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)(C)B1OC(C)(C)C(C)(C)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=C)(C)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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